A specific class of drugs targeting Ataxia-telangiectasia and Rad3-related (ATR) kinase, an enzyme involved in DNA damage repair. Studies have shown that 2,6-Dichloropyrazine can be used as a precursor in the synthesis of these inhibitors, offering potential avenues for cancer treatment [].
These classes of compounds are known for their diverse pharmacological activities. 2,6-Dichloropyrazine serves as a valuable starting material for the synthesis of various pyridine and pyrazine derivatives with potential applications in treating various diseases [].
Beyond pharmaceuticals, 2,6-Dichloropyrazine holds potential in the development of functional materials with specific properties.
*Reaction 1: Synthesis of 2,6-Dichloropyrazine []
C2H2O2 (glyoxal) + 2 ClCH2CH2NH2 (1,2-dichloroethane-1,2-diamine) -> C4H2Cl2N2 (2,6-dichloropyrazine) + 4 H2O (water)
Currently, there is no scientific literature available on the specific mechanism of action of 2,6-Dichloropyrazine.
Irritant